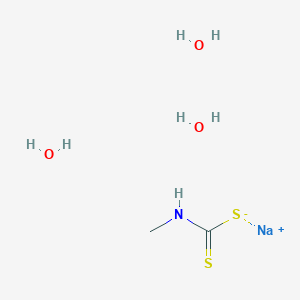

Sodium methyldithiocarbamate dihydrate

Übersicht

Beschreibung

Sodium methyldithiocarbamate dihydrate (C2H6NNaS2·2H2O) is a dithiocarbamate salt characterized by a methyl group attached to the dithiocarbamate backbone. It is widely employed as a soil fumigant and pesticide due to its efficacy against nematodes, fungi, and weeds . The compound hydrolyzes in soil to release methyl isothiocyanate, a potent biocidal agent. Its dihydrate form enhances stability during storage and application, making it commercially viable in agricultural formulations .

Vorbereitungsmethoden

Synthetic Reaction Overview

The foundational synthesis of sodium methyldithiocarbamate dihydrate involves a two-step reaction between methylamine, carbon disulfide, and sodium hydroxide. The process is governed by the following stoichiometric equation:

3\text{NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{CH}3\text{NHCS}2\text{Na} + \text{H}2\text{O} + \text{Byproducts}

Key intermediates include N-methyldithiocarbamic acid, which is subsequently neutralized to form the sodium salt. The dihydrate form crystallizes under controlled dehydration conditions, enhancing storage stability .

Laboratory-Scale Synthesis Protocol

Reactant Preparation and Mixing

-

Methylamine solution (40% w/w): Pre-chilled to 10–15°C to mitigate exothermic heat during reaction initiation.

-

Carbon disulfide: Added in a 0.9:1 to 1.0:1 molar ratio relative to methylamine to minimize unreacted residues .

-

Sodium hydroxide solution (30% w/w): Introduced dropwise post-formation of N-methyldithiocarbamic acid to prevent premature neutralization.

Reaction Conditions

-

Temperature control: Initial reaction maintained at 10–30°C using jacketed reactors or ice baths to counteract exothermicity.

-

Reaction duration: 2–3 hours for complete dithiocarbamate formation, monitored via pH stabilization .

Neutralization and Crystallization

-

Sodium hydroxide is added to adjust the pH to 6–10, favoring salt formation.

-

Post-neutralization, the solution undergoes vacuum dehydration at 35–60°C to concentrate the product, followed by cooling to 5–10°C to precipitate dihydrate crystals .

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial facilities employ continuous flow reactors to enhance throughput. Key parameters include:

-

Feedstock molar ratios: Methylamine to carbon disulfide maintained at 1.15:1 for optimal conversion efficiency.

-

In-line cooling: Circulating coolant maintains reaction temperatures below 30°C, preventing thermal degradation .

Crystallization and Drying

-

Vacuum dehydration: Reduces water content to <5%, ensuring dihydrate stability.

-

Centrifugal filtration: Separates crystals from mother liquor, achieving 96–98% product recovery.

-

Fluidized-bed drying: Yields free-flowing powder with ≤0.5% moisture content, suitable for commercial formulation .

Critical Process Optimization Parameters

Temperature and pH Sensitivity

Deviations from optimal conditions risk byproduct formation, including methyl isothiocyanate (MITC) and carbon disulfide:

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| Reaction Temp. | 10–30°C | >30°C: Accelerates MITC formation |

| Neutralization pH | 6–10 | <6: Acidic hydrolysis to CS<sub>2</sub> |

Reactant Purity and Stoichiometry

-

Carbon disulfide purity: ≥99% minimizes sulfide byproducts.

-

Methylamine excess: >1.2:1 molar ratio induces dimerization, reducing yield .

Empirical Data from Industrial Patents

The following table synthesizes data from four production batches detailed in CN102267931A, highlighting the impact of variable parameters on yield and purity :

| Batch | Methylamine (parts) | CS<sub>2</sub> (parts) | NaOH (parts) | Temp. (°C) | pH | Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1.15 | 1.0 | 2.1 | 35–60 | 8 | 97.5 | 98.6 |

| 2 | 1.05 | 1.0 | 2.2 | 60 | 8 | 96.3 | 97.6 |

| 3 | 1.20 | 1.0 | 2.0 | 35 | 6 | 96.2 | 96.9 |

Key trends:

-

Higher NaOH quantities (2.2 parts) correlate with marginally reduced purity due to sodium carbonate formation.

-

Elevated neutralization temperatures (60°C) accelerate crystallization but risk MITC volatilization.

Challenges and Mitigation Strategies

Exothermic Reaction Management

-

Gradual reagent addition: Limits temperature spikes during methylamine introduction.

-

Reactor design: Coiled cooling tubes integrated into industrial reactors dissipate heat efficiently .

Byproduct Control

Analyse Chemischer Reaktionen

Types of Reactions: Sodium methyldithiocarbamate dihydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form methyl isothiocyanate and other sulfur compounds.

Hydrolysis: In the presence of water, it decomposes to form methyl isothiocyanate and carbon disulfide.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and sulfuric acid are commonly used to oxidize this compound.

Hydrolysis Conditions: The compound readily hydrolyzes in aqueous solutions, especially under acidic conditions.

Major Products:

Oxidation Products: Methyl isothiocyanate and carbon disulfide.

Hydrolysis Products: Methyl isothiocyanate and carbon disulfide.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Soil Fumigant and Pesticide

Metam sodium is primarily used as a soil fumigant, targeting a wide range of soil-borne pests including fungi, nematodes, and weeds. It is applied pre-plant to control pathogens that affect food and fiber crops. Typical application rates range from 40 to 320 pounds of active ingredient per acre . The compound decomposes rapidly in the soil to produce methyl isothiocyanate (MITC), which is responsible for its pest control efficacy.

Effectiveness Against Specific Pests

- Weeds : Metam sodium effectively suppresses various weed species such as annual bluegrass, dandelion, and ragweed.

- Nematodes : It controls nematodes that can severely impact crop yields.

- Fungal Pathogens : The compound is effective against soil-borne diseases like Rhizoctonia and Phytophthora .

Environmental Applications

Water Treatment and Antimicrobial Agent

Metam sodium has been utilized in industrial water purification processes due to its antimicrobial properties. It effectively controls microbial pests in various settings, including wood treatment and leather processing .

Case Study: Environmental Impact

In a notable incident in 1991, a large spill of metam sodium into the Sacramento River resulted in the death of fish over a 41-mile stretch. However, studies indicated that the rainbow trout population recovered within two decades, demonstrating the compound's non-persistent nature in the environment .

Toxicological Research

Immunotoxicological Effects

Research has shown that sodium methyldithiocarbamate can induce immunotoxic effects. A study conducted on female B6C3F1 mice revealed significant changes in lymphocyte populations following oral administration. Notably, there was a marked decrease in thymus weight across all exposure durations, indicating potential immunosuppressive effects .

Hepatotoxicity Studies

Further investigations into the hepatotoxicity of metam sodium highlighted its potential for causing liver damage through mechanisms involving glutathione depletion. In vitro studies demonstrated that both NMDC (N-methyldithiocarbamate) and DMDC (N,N-dimethyldithiocarbamate) could lead to cytotoxic effects in primary hepatocytes .

Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Agriculture | Soil fumigant for crops | Effective against nematodes and pathogens |

| Environmental | Water treatment and microbial control | Non-persistent; effective in wood treatment |

| Toxicological Research | Immunotoxicity and hepatotoxicity studies | Induces lymphocyte depletion; liver damage |

Wirkmechanismus

The mechanism of action of sodium methyldithiocarbamate dihydrate involves its strong metal-binding capacity. The compound acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups of cytoplasm constituents. This inhibition is facilitated by organic electrophiles such as isocyanates, carbonyl disulfide, and isothiocyanates generated by the metabolism of the parent molecules or by coordinated metal ions .

Vergleich Mit ähnlichen Verbindungen

Sodium Diethyldithiocarbamate Trihydrate (C5H16NNaO3S2)

- Structural Differences : Substitution of the methyl group with ethyl groups increases hydrophobicity and molecular weight (225.297 g/mol vs. ~184 g/mol for the methyl variant) .

- Applications : Primarily used as a chelating agent for heavy metals (e.g., copper, nickel) in analytical chemistry and water treatment, unlike the methyl variant’s agricultural focus .

- Stability : The trihydrate form offers superior solubility in polar solvents compared to the dihydrate form of the methyl derivative, enhancing its utility in laboratory settings .

Sodium Dimethyldithiocarbamate (C3H6NNaS2)

- Structural Similarities : Shares the methyl substituent but lacks the dihydrate structure, reducing stability in humid environments .

- Applications : Functions as an antidegradant in rubber production to prevent oxidation, diverging from the pesticidal use of the dihydrate form .

- Synthesis : Produced via reaction of dimethylamine with carbon disulfide and sodium hydroxide, a method less energy-intensive than the dihydrate’s synthesis .

N-Methyl-D-glucamine Dithiocarbamate Sodium Salt Monohydrate (C8H16NO5S2)

- Structural Complexity : Incorporates a glucamine moiety, enhancing water solubility and biocompatibility for pharmaceutical applications .

- Applications : Used in metal detoxification therapies (e.g., lead, arsenic poisoning) due to its high affinity for toxic metals, contrasting with the methyl variant’s agricultural role .

Comparative Data Table

Research Findings and Industrial Relevance

- Efficacy in Agriculture : this compound demonstrates broad-spectrum biocidal activity at application rates of 50–100 L/ha, outperforming ethyl derivatives in soil penetration due to lower molecular weight .

- Environmental Impact : The ethyl variant’s strong metal-chelating properties raise concerns about heavy metal mobilization in ecosystems, whereas the methyl variant degrades to less persistent byproducts .

Biologische Aktivität

Sodium methyldithiocarbamate dihydrate (SMD) is a chemical compound widely utilized in agricultural practices, primarily as a soil fumigant and biocide. This article provides a comprehensive overview of its biological activity, including its fungicidal properties, toxicity to various organisms, and potential environmental impacts based on diverse research findings.

Sodium methyldithiocarbamate (NaMDC) is a dithiocarbamate compound that decomposes into methyl isothiocyanate (MITC), which is recognized for its biological activity. The compound acts primarily as a fungicide , nematicide, and herbicide, targeting soil-borne pathogens, nematodes, and weed seeds. Its mechanism involves disrupting cellular processes in target organisms, leading to cell death.

Fungicidal Activity

Research indicates that SMD exhibits significant fungicidal activity against various fungal species. A notable study demonstrated the effectiveness of NaMDC against Fusarium spores under both aerobic and anaerobic conditions, with varying lethal concentrations required to achieve 50% mortality (LD50) depending on the environmental conditions.

| Condition | LD50 (mg/L) |

|---|---|

| Aerobic | 5.0 |

| Anaerobic | 8.0 |

The fungicidal effectiveness was influenced by the pH of the medium and the presence of buffers, indicating that environmental factors play a crucial role in its efficacy .

Toxicity Studies

Sodium methyldithiocarbamate has been shown to have varying degrees of toxicity across different species:

- Zebrafish : A study found that exposure to NaMDC during early developmental stages resulted in significant morphological malformations, including notochord defects. The estimated LC50 was approximately 1.95 µM (248 ppb) at 48 hours post-fertilization .

- Mammalian Models : In rat studies, acute oral exposure resulted in an LD50 of approximately 72 mg/kg, indicating moderate toxicity. Chronic exposure studies revealed potential hepatotoxic effects with elevated liver enzymes in high-dose groups .

Agricultural Application

In agricultural settings, SMD is primarily used as a preplant treatment to control soil pathogens. A case study highlighted its application in controlling Eimeria species oocysts in poultry. The study demonstrated that NaMDC significantly reduced oocyst infectivity at concentrations as low as 300 µg/mL after 12 hours of exposure .

Environmental Impact

The degradation products of NaMDC, particularly MITC, have raised concerns regarding their environmental persistence and potential toxicity to non-target organisms. Studies indicate that while NaMDC itself decomposes relatively quickly in soil environments, MITC can remain active longer, posing risks to aquatic ecosystems .

Safety and Regulatory Considerations

Sodium methyldithiocarbamate is classified as a hazardous substance due to its potential health effects on humans and wildlife. Regulatory assessments have identified risks associated with inhalation and dermal exposure during agricultural applications. The U.S. Environmental Protection Agency (EPA) has established guidelines for safe usage levels to minimize occupational hazards .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of sodium methyldithiocarbamate dihydrate using orthogonal experimental design?

- Methodological Answer : Apply an orthogonal array (e.g., L9(3⁴)) to systematically vary parameters such as reactant molar ratios, temperature, reaction time, and solvent composition. Analyze the effects of each factor on yield and purity using variance (ANOVA) or range analysis. For example, prioritize factors like sodium hydroxide concentration and methylamine addition rate, which significantly influence dithiocarbamate formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use FT-IR to confirm the presence of the dithiocarbamate (-N-CSS⁻) group via asymmetric C=S stretching (~1,000–1,100 cm⁻¹) and N-C-S bending (~600 cm⁻¹). Complement with ¹³C NMR to resolve the thioureide carbon (~200 ppm) and UV-Vis spectroscopy to study ligand-to-metal charge transfer in metal complexes .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating solutions at 25–60°C and pH 3–10. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify thiourea or methylamine byproducts. Stability is optimal at pH 7–8 and ≤25°C; acidic conditions promote decomposition to CS₂ and methylamine .

Advanced Research Questions

Q. What mechanistic insights explain the chelation behavior of this compound with heavy metals?

- Methodological Answer : Perform X-ray crystallography or EXAFS to determine binding modes (monodentate vs. bidentate). Computational DFT studies can model electron density distribution in the dithiocarbamate-metal complex. For example, the ligand’s sulfur atoms coordinate with Cu²+ in a square-planar geometry, confirmed by ESR spectroscopy .

Q. How can researchers evaluate the environmental degradation pathways of this compound?

- Methodological Answer : Use LC-MS/MS to track degradation products in soil/water matrices under simulated sunlight (Xe lamp) or microbial activity. Key pathways include hydrolysis to methylisothiocyanate and oxidation to sulfoxides. Pair with microcosm studies to assess bioaccumulation in organisms like Daphnia magna .

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

- Methodological Answer : Employ Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps. Molecular dynamics simulations (Amber) can predict solvation effects in polar solvents. Validate with experimental Raman spectra .

Q. How should researchers resolve contradictions in toxicity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to assess heterogeneity in experimental models (e.g., cell lines vs. in vivo). Cross-validate with dose-response assays (e.g., EC₅₀ in HepG2 cells) and adjust for confounding variables like impurity levels (e.g., CS₂ residues) .

Q. What methodologies elucidate the bioactivity of this compound against soil-borne pathogens?

- Methodological Answer : Use agar dilution assays to determine minimum inhibitory concentrations (MIC) against Fusarium oxysporum. Combine with transcriptomics (RNA-seq) to identify fungal genes (e.g., ergosterol biosynthesis) disrupted by the compound. Validate mode of action via enzymatic inhibition assays (e.g., succinate dehydrogenase) .

Eigenschaften

IUPAC Name |

sodium;N-methylcarbamodithioate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NS2.Na.2H2O/c1-3-2(4)5;;;/h1H3,(H2,3,4,5);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYJDHVIAMJIIW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)[S-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NNaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6734-80-1 | |

| Record name | Carbamodithioic acid, methyl-, monosodium salt, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAM-SODIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVF5FZ1B0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.